molecular formula C18H13ClN2S B11569650 2-(2-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole

2-(2-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole

Cat. No.: B11569650
M. Wt: 324.8 g/mol
InChI Key: MLJYDJDTSSQSBK-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .

Preparation Methods

The synthesis of 2-(2-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazole with appropriate benzyl halides under basic conditions. Microwave-assisted synthesis has been reported to be efficient, providing good yields and shorter reaction times . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.

Chemical Reactions Analysis

2-(2-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-(2-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole include other imidazo[2,1-b][1,3]thiazole derivatives such as:

Properties

Molecular Formula

C18H13ClN2S

Molecular Weight

324.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C18H13ClN2S/c19-16-9-5-4-8-14(16)10-15-11-21-12-17(20-18(21)22-15)13-6-2-1-3-7-13/h1-9,11-12H,10H2

InChI Key

MLJYDJDTSSQSBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(SC3=N2)CC4=CC=CC=C4Cl

Origin of Product

United States

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